An In-depth Technical Guide to the Chemical Properties and Potential Applications of 2-Methoxy-5-thiazoylpyridine
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 2-Methoxy-5-thiazoylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-5-thiazoylpyridine, a heterocyclic compound featuring a methoxy-substituted pyridine ring linked to a thiazole moiety, represents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications, with a particular focus on its relevance to drug discovery. While experimental data for this specific molecule is limited, this document synthesizes information from analogous structures and predictive models to offer a valuable resource for researchers. This guide will delve into its structural features, proposed synthetic methodologies, predicted physicochemical and spectroscopic characteristics, and explore its potential as a pharmacologically active agent.
Introduction: The Significance of the Pyridine-Thiazole Scaffold
The fusion of pyridine and thiazole rings in a single molecular entity creates a privileged scaffold in medicinal chemistry.[1][2][3] Pyridine rings are ubiquitous in pharmaceuticals, contributing to favorable pharmacokinetic properties and providing a key interaction point with biological targets.[3] Thiazole moieties are also prevalent in a wide array of biologically active compounds, exhibiting a broad spectrum of activities including anticancer, antibacterial, and anti-inflammatory effects.[1][4] The combination of these two heterocyclic systems in 2-Methoxy-5-thiazoylpyridine is anticipated to yield a molecule with unique electronic and steric properties, making it a compelling candidate for further investigation in drug discovery programs.[5]
Molecular Structure and Physicochemical Properties
The chemical structure of 2-Methoxy-5-thiazoylpyridine consists of a pyridine ring substituted with a methoxy group at the 2-position and a thiazole ring at the 5-position.
Molecular Formula: C₉H₈N₂OS
CAS Number: 898785-97-2
| Property | Predicted Value | Data Source/Method |
| Molecular Weight | 192.24 g/mol | - |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | In Silico Prediction[6][7] |
| Aqueous Solubility | Low to moderate | In Silico Prediction[8] |
| pKa (most basic) | ~3-4 (Pyridine Nitrogen) | In Silico Prediction |
| H-Bond Donors | 0 | - |
| H-Bond Acceptors | 3 (N in pyridine, N and S in thiazole, O in methoxy) | - |
| Rotatable Bonds | 2 | - |
These predicted properties suggest that 2-Methoxy-5-thiazoylpyridine possesses moderate lipophilicity and is likely to have limited aqueous solubility, a common characteristic of many small molecule drug candidates.
Synthesis Strategies
Based on established synthetic methodologies for analogous pyridine-thiazole compounds, two primary synthetic routes are proposed for 2-Methoxy-5-thiazoylpyridine: the Hantzsch Thiazole Synthesis and the Suzuki-Miyaura Cross-Coupling reaction.
Proposed Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings.[4][9][10][11] This approach would involve the reaction of a thioamide with an α-haloketone.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Preparation of 2-Methoxy-5-(2-bromoacetyl)pyridine:
-
Start with commercially available 2-methoxy-5-acetylpyridine.
-
Brominate the acetyl group using a suitable brominating agent such as bromine in acetic acid or N-bromosuccinimide (NBS) in the presence of a radical initiator.
-
Purify the resulting α-haloketone by recrystallization or column chromatography.
-
-
Thiazole Ring Formation:
-
React the 2-Methoxy-5-(2-bromoacetyl)pyridine with a thioamide, such as thioformamide, in a suitable solvent like ethanol or methanol.
-
The reaction is typically carried out at reflux temperature.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a base, such as sodium carbonate solution.
-
The crude product can be collected by filtration and purified by recrystallization.[9]
-
Caption: Proposed Hantzsch synthesis of 2-Methoxy-5-thiazoylpyridine.
Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between aromatic rings. This methodology would involve the coupling of a pyridine boronic acid or ester with a halogenated thiazole.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Preparation of 2-Methoxy-5-pyridineboronic acid pinacol ester:
-
Start with commercially available 5-bromo-2-methoxypyridine.
-
React with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane or DMF).[12]
-
The resulting boronic ester can be isolated and purified, or used in the next step without further purification.
-
-
Cross-Coupling Reaction:
-
Couple the 2-Methoxy-5-pyridineboronic acid pinacol ester with a suitable halothiazole (e.g., 2-bromothiazole or 5-bromothiazole) using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., sodium carbonate or cesium carbonate).
-
The reaction is typically performed in a solvent mixture such as dioxane/water or toluene/ethanol at elevated temperatures.
-
Work-up involves extraction and purification by column chromatography to yield the desired 2-Methoxy-5-thiazoylpyridine.
-
Caption: Proposed Suzuki-Miyaura synthesis of 2-Methoxy-5-thiazoylpyridine.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, predictions based on the analysis of similar structures can guide the characterization of 2-Methoxy-5-thiazoylpyridine.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiazole rings, as well as the methoxy group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-3 | 7.8 - 8.0 | d |
| Pyridine H-4 | 7.2 - 7.4 | dd |
| Pyridine H-6 | 8.2 - 8.4 | d |
| Thiazole H-2 | 8.8 - 9.0 | s |
| Thiazole H-4 | 7.9 - 8.1 | s |
| Methoxy (-OCH₃) | 3.9 - 4.1 | s |
Note: The exact chemical shifts and coupling constants will depend on the solvent used and the electronic effects of the substituents.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | 162 - 165 |
| Pyridine C-3 | 110 - 115 |
| Pyridine C-4 | 138 - 142 |
| Pyridine C-5 | 125 - 130 |
| Pyridine C-6 | 145 - 150 |
| Thiazole C-2 | 150 - 155 |
| Thiazole C-4 | 120 - 125 |
| Thiazole C-5 | 140 - 145 |
| Methoxy (-OCH₃) | 53 - 56 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the aromatic rings and the methoxy group.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic, -OCH₃) | 2850 - 2960 |
| C=N stretching (pyridine and thiazole) | 1550 - 1620 |
| C=C stretching (aromatic) | 1400 - 1500 |
| C-O stretching (methoxy) | 1020 - 1050 and 1230 - 1270 |
| C-S stretching (thiazole) | 600 - 800 |
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 192. The fragmentation pattern will likely involve the loss of the methoxy group (·OCH₃) or cleavage of the thiazole and pyridine rings.[13][14][15][16]
Predicted Fragmentation Pathway:
Caption: Predicted mass fragmentation pathway of 2-Methoxy-5-thiazoylpyridine.
Potential Applications in Drug Discovery
The pyridine-thiazole scaffold is a recurring motif in compounds with diverse pharmacological activities. Based on the literature for related structures, 2-Methoxy-5-thiazoylpyridine and its derivatives hold promise in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of pyridine-thiazole hybrids.[1][2] These compounds have been shown to inhibit various cancer cell lines, including those of the breast, lung, and colon. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[17] The presence of the methoxy group on the pyridine ring can influence the molecule's interaction with the target protein and its metabolic stability.
Enzyme Inhibition
Thiazole-containing compounds are known to act as inhibitors of various enzymes. The nitrogen and sulfur atoms of the thiazole ring can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with key amino acid residues. Derivatives of thiazolyl-pyridines have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets for neurodegenerative diseases.[18]
In Silico ADME-Tox Profile
Predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity are essential tools in modern drug discovery.[6][7][19] An in silico assessment of 2-Methoxy-5-thiazoylpyridine suggests that it is likely to possess drug-like properties.
Caption: Workflow for in silico ADME-Tox assessment.
Conclusion and Future Directions
2-Methoxy-5-thiazoylpyridine is a promising heterocyclic compound with significant potential in the field of drug discovery. While a comprehensive experimental characterization is still needed, this technical guide provides a solid foundation for researchers interested in this molecule. The proposed synthetic routes offer viable pathways for its preparation, and the predicted spectroscopic and physicochemical properties will aid in its identification and handling. The established biological activities of related pyridine-thiazole hybrids strongly suggest that 2-Methoxy-5-thiazoylpyridine and its derivatives are worthy of further investigation as potential therapeutic agents, particularly in the areas of oncology and neuropharmacology. Future research should focus on the efficient synthesis and purification of this compound, followed by a thorough experimental determination of its chemical and physical properties. Subsequent biological screening against a panel of relevant targets will be crucial to unlock its full therapeutic potential.
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